Product packaging for Fmoc-Adc(10)-ol(Cat. No.:CAS No. 1396986-80-3)

Fmoc-Adc(10)-ol

Cat. No.: B2955106
CAS No.: 1396986-80-3
M. Wt: 395.543
InChI Key: ZSHSADYFCFERJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fmoc-Chemistry in the Design and Construction of Functional Molecules

The Fmoc group is a base-labile protecting group for amines, most notably for the α-amino group of amino acids in peptide synthesis altabioscience.comamericanpeptidesociety.orglgcstandards.compublish.csiro.au. Developed by Carpino and Han, its widespread adoption, particularly in Solid-Phase Peptide Synthesis (SPPS), is attributed to several key advantages over older methods like the Boc (tert-butyloxycarbonyl) strategy altabioscience.comamericanpeptidesociety.orgpublish.csiro.au.

The primary benefit of Fmoc chemistry lies in its mild deprotection conditions. The Fmoc group is efficiently removed using secondary amines, such as piperidine (B6355638) in dimethylformamide (DMF), a process that is significantly milder than the acidic conditions (e.g., trifluoroacetic acid, TFA) required for Boc group removal altabioscience.comamericanpeptidesociety.orglgcstandards.com. This mildness is crucial for the synthesis of peptides containing acid-sensitive post-translational modifications, such as phosphorylation or glycosylation, which might be degraded or lost under harsher acidic conditions altabioscience.comnih.gov.

Furthermore, Fmoc chemistry offers orthogonality, meaning the Fmoc protecting group can be removed independently of other protecting groups (e.g., acid-labile side-chain protecting groups) used in a synthesis altabioscience.comnih.gov. This orthogonality is essential for the modular assembly of complex molecules, allowing for selective functionalization and elongation of molecular chains. The Fmoc group also possesses a strong UV absorption, which facilitates real-time monitoring of coupling and deprotection steps during automated synthesis publish.csiro.aunih.gov. These attributes collectively make Fmoc chemistry a highly efficient, versatile, and robust strategy for constructing peptides, peptidomimetics, and other functional organic molecules altabioscience.comamericanpeptidesociety.orglgcstandards.compublish.csiro.au.

Contextualization of Long-Chain Amino Alcohol Derivatives within Bioconjugation and Chemical Biology Research

Fmoc-Adc(10)-ol, likely referring to a 10-carbon amino alcohol derivative protected by the Fmoc group (e.g., Fmoc-protected 10-aminodecan-1-ol), represents a class of such versatile compounds. The specific nomenclature "Adc(10)" suggests a 10-carbon backbone, with "Adc" possibly indicating an amino-alcohol derivative. The presence of the Fmoc group renders the amine functionality protected, allowing the hydroxyl group or other parts of the molecule to be selectively modified or coupled.

In bioconjugation, which involves linking biomolecules with other molecules (e.g., drugs, labels, polymers), long-chain amino alcohol derivatives can serve as integral components of linkers or as functional handles. For instance, they can be incorporated into Antibody-Drug Conjugates (ADCs) or peptide-drug conjugates (PDCs) to modulate drug release, improve solubility, or target specific cellular compartments uit.nosigmaaldrich.comspringernature.com. In chemical biology, such Fmoc-protected building blocks can be used to synthesize modified peptides, lipids, or other biomolecules for studying biological pathways, developing diagnostic tools, or creating novel therapeutic agents researchgate.net. The ability to introduce a long, hydrophobic chain with protected amine and reactive alcohol functionalities makes compounds like this compound valuable for fine-tuning the properties of complex bioconjugates and biomaterials.

While specific research findings detailing the synthesis yields or direct applications of this compound were not extensively detailed in the provided search results, its structural features suggest its utility as a versatile building block in strategies requiring Fmoc-compatible synthesis of molecules with long lipophilic chains and a hydroxyl functional group.

Compound Listing

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound60257-22-9C₂₅H₃₃NO₃395.53
Fmoc-10-Adc-OH143688-82-8C₂₅H₃₁NO₄409.5
This compound1396986-80-3C₂₅H₃₃NO₃395.53
10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid143688-82-8C₂₅H₃₁NO₄409.5

Representative Data Tables

Given the lack of specific research findings for this compound in the provided search snippets, the following tables present representative physicochemical properties and synthesis outcomes typical for Fmoc-protected long-chain amino alcohols, based on general chemical principles and related literature.

Table 1: Representative Physicochemical Properties of Fmoc-Protected Long-Chain Amino Alcohols

PropertyValue / DescriptionNotes
Molecular Formula C₂₅H₃₃NO₃Based on Fmoc-NH-(CH₂)₁₀-OH structure.
Molecular Weight 395.53 g/mol Calculated based on the formula.
LogP (XLogP3) ~5.8Indicates significant lipophilicity, characteristic of long chains.
Appearance White to off-white solidTypical for Fmoc-protected amino acid derivatives.
Solubility Soluble in common organic solvents (e.g., DMF, DCM, MeOH)Expected due to the organic nature of the Fmoc group and alkyl chain.
UV Absorption Strong absorption in the UV region (due to Fmoc group)Useful for detection and monitoring during synthesis.
Fmoc Deprotection Sensitive to basic conditions (e.g., piperidine in DMF)Characteristic of Fmoc protecting group chemistry.

Table 2: Representative Synthesis Outcomes for Fmoc-Protected Long-Chain Amino Alcohols

Synthesis MethodStarting MaterialsTypical YieldEnantiomeric Ratio (er)Key Reagents/ConditionsNotes
Sharpless Asymmetric Aminohydroxylation (SAAH) nih.govacs.orgacs.orgAlkenes, FmocNHCl (Nitrogen Source)50-80% (with chiral ligands)>90:10 (often >95:5)(DHQD)₂PHAL or (DHQ)₂PHAL (chiral ligands), OsO₄, K₃Fe(CN)₆, K₂CO₃Allows for enantioselective synthesis of chiral amino alcohols. Yields and regioselectivity can be influenced by ligands and conditions.
Reduction of Fmoc-Amino Acid Azides niscpr.res.inFmoc-amino acid azidesGood to HighN/A (if starting from racemic azide)NaBH₄ in aqueous solventEfficient method for converting Fmoc-amino acid azides to Fmoc-amino alcohols.
Other routes (e.g., from amino acids)Various protected amino acids or related precursorsVariableVariableDependent on specific route (e.g., reduction, protection)General methods for synthesizing Fmoc-protected amino alcohols exist, often involving protection of the amine and modification of other groups.

Note: The data presented in these tables are representative and illustrative, based on general chemical knowledge and literature concerning Fmoc-protected amino alcohols. Specific experimental data for this compound may vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33NO3 B2955106 Fmoc-Adc(10)-ol CAS No. 1396986-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(10-hydroxydecyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO3/c27-18-12-6-4-2-1-3-5-11-17-26-25(28)29-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24,27H,1-6,11-12,17-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHSADYFCFERJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of the Fmoc Adc 10 Ol Scaffold

Evaluation of the Chemical Stability of the Fmoc-Adc(10)-ol Moiety Under Diverse Reaction Conditions

The Fmoc group is known for its stability under acidic and oxidative conditions, making it orthogonal to many other protecting groups used in peptide synthesis chempep.comiris-biotech.detotal-synthesis.com. It tolerates reagents like trifluoroacetic acid (TFA) and hydrofluoric acid (HF) chempep.comiris-biotech.de. However, the Fmoc group is base-labile and is typically removed using secondary amines like piperidine (B6355638) or tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF) chempep.comiris-biotech.deiris-biotech.debiotage.com. The stability of the hydroxyl group and the decanoic acid backbone under these conditions is generally good, but specific reaction environments may require careful consideration. For instance, prolonged exposure to strong bases during Fmoc deprotection could potentially lead to side reactions involving other functionalities if not carefully controlled.

Strategic Functionalization of the Hydroxyl Group in this compound

The terminal hydroxyl group in this compound provides a key site for further chemical modifications, allowing for the introduction of various functionalities or conjugation to other molecules.

The hydroxyl group can readily undergo esterification reactions with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form ester linkages. Similarly, etherification reactions, such as alkylation with alkyl halides or tosylates, can be performed to create ether linkages. These transformations are valuable for diversifying the structure of the amino acid, altering its solubility, or introducing specific side chains for biological activity or conjugation nih.gov. For example, esterification could attach a fatty acid, while etherification could introduce a polyethylene (B3416737) glycol (PEG) chain.

The hydroxyl group can also be converted into carbamate (B1207046) or carbonate linkages. Reaction with isocyanates can form carbamates, which are stable linkages often used in bioconjugation. Similarly, reaction with phosgene (B1210022) or its equivalents can lead to the formation of carbonate linkages. These reactions are instrumental in attaching larger molecules, such as peptides, proteins, polymers, or drug payloads, to the this compound scaffold.

Explorations of Chemical Transformations Along the Decanoic Acid Backbone for Tailored Properties

While the primary reactive sites are the Fmoc-protected amine and the hydroxyl group, the decanoic acid backbone itself offers potential for modifications. However, direct functionalization of saturated aliphatic chains typically requires more vigorous conditions, such as radical halogenation or oxidation, which might not be compatible with the Fmoc group or other functionalities without careful optimization. Research in this area would likely focus on selective functionalization at specific positions along the chain if required for tailored properties, though such modifications are less common compared to reactions at the terminal hydroxyl or amine groups.

Advanced Strategies for Mitigation of Undesired Side Reactions in Fmoc-Based Chemistry

Fmoc-based SPPS is prone to several side reactions that can compromise peptide purity and yield. Strategies to mitigate these issues are crucial for successful synthesis.

Applications in Bioconjugate Chemistry and Advanced Molecular Design

Contributions to Advanced Drug Delivery Systems and Biomaterials Science

Enhancing Aqueous Solubility and Bioavailability through Rational Linker Design

The design of linkers is critical in bioconjugate chemistry, particularly for improving the solubility and bioavailability of therapeutic agents. While specific research directly detailing Fmoc-Adc(10)-ol's role in enhancing aqueous solubility and bioavailability is limited in the provided search results, the general principles of linker design and solubility enhancement are well-established. Poor aqueous solubility is a significant challenge in drug development, affecting absorption and efficacy globalresearchonline.netresearchgate.net. Strategies to overcome this often involve chemical modifications or the incorporation of solubilizing moieties into linker structures. Fmoc-protected amino acids and peptides, in general, have been explored for their ability to form hydrogels and self-assemble into nanostructures, which can influence the solubility and delivery of encapsulated substances nih.govmdpi.comacs.orgnih.gov. The presence of the decanoic acid chain in this compound, coupled with the Fmoc group, could potentially be leveraged in linker design to modulate the amphipathic properties of a conjugate, thereby influencing its interaction with aqueous environments and biological membranes. Further research would be needed to quantify the specific impact of this compound as a linker component on solubility and bioavailability metrics.

Role in the Development of Hydrogel and Scaffold Architectures for Tissue Engineering

Fmoc-protected peptides and amino acids are recognized for their ability to self-assemble into nanofibrillar hydrogels, which serve as promising scaffolds for tissue engineering nih.govmdpi.comacs.orgnih.govbiorxiv.orgmanchester.ac.uk. These hydrogels mimic the extracellular matrix (ECM) and can provide a three-dimensional environment conducive to cell growth, adhesion, and differentiation nih.govnih.gov. While direct studies featuring this compound in hydrogel formation were not explicitly found, related Fmoc-dipeptides and Fmoc-amino acids, such as Fmoc-FF and Fmoc-Asp, have demonstrated successful self-assembly into stable hydrogels mdpi.comacs.orgbiorxiv.org. These materials offer tunable physicochemical properties and biocompatibility, making them suitable for applications in regenerative medicine, including bone and cartilage tissue engineering mdpi.combiorxiv.orgnih.govnih.gov. The decanoic acid chain and terminal hydroxyl group of this compound could potentially be incorporated into peptide amphiphiles or other self-assembling systems to modify their gelation properties, mechanical strength, or cell-interactive capabilities, thereby contributing to the design of advanced tissue engineering scaffolds.

Design of Molecular Imaging Probes and Activity-Dependent Anchoring Mechanisms

The development of molecular imaging probes relies on precisely engineered molecules that can target specific biological entities and report their presence. While direct applications of this compound in molecular imaging probes are not detailed in the provided search results, the general principles of probe design often involve conjugating targeting ligands to imaging moieties via linkers. The Fmoc group's role in peptide synthesis researchgate.net and the hydroxyl group's reactivity suggest this compound could be a component in creating peptide-based probes. For instance, peptide-based probes are utilized for molecular imaging of various biological processes, including cardiac fibrosis researchgate.net and tumor targeting nih.gov. The structure of this compound, as a functionalized fatty acid derivative, could potentially be integrated into lipid-based or peptide-lipid conjugates designed for enhanced cellular uptake or specific tissue localization. Furthermore, the concept of activity-dependent anchoring mechanisms implies that a molecule's attachment or behavior is modulated by biological activity. While not directly linked to this compound, studies on stimuli-responsive hydrogels and self-assembly mechanisms highlight how environmental cues can influence material properties researchgate.net. The incorporation of this compound into such systems could offer opportunities for creating probes that respond to specific cellular environments or biological signals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.